(R)-tert-Butyl 2-amino-3-cyclobutylpropanoate

Beschreibung

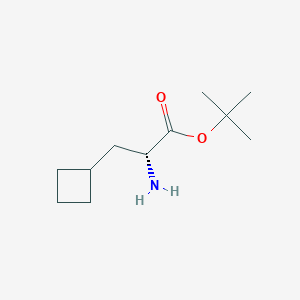

(R)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a chiral amino acid ester featuring a cyclobutyl substituent at the β-position of the propanoate backbone. This compound is structurally characterized by a tert-butyl ester group, which enhances steric protection of the carboxylate moiety, and a stereogenic center at the α-carbon bearing the amino group. Such derivatives are frequently employed as intermediates in peptide synthesis and pharmaceutical development due to their ability to modulate conformational flexibility and bioavailability.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-amino-3-cyclobutylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-8/h8-9H,4-7,12H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVGZCPKZMJJHA-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-3-cyclobutylpropanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutylcarboxylic acid and tert-butylamine.

Formation of Intermediate: The cyclobutylcarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

Amidation: The acid chloride is then reacted with tert-butylamine to form the corresponding amide.

Reduction: The amide is reduced to the amine using a reducing agent such as lithium aluminum hydride.

Protection: The amine is protected with a tert-butoxycarbonyl (Boc) group to yield ®-tert-Butyl 2-amino-3-cyclobutylpropanoate.

Industrial Production Methods

Industrial production methods for ®-tert-Butyl 2-amino-3-cyclobutylpropanoate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 2-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl ring or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted cyclobutyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-tert-Butyl 2-amino-3-cyclobutylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study the effects of cyclobutyl-containing amino acids on protein structure and function. It serves as a model compound for understanding the role of steric hindrance in biological systems.

Medicine

In medicinal chemistry, ®-tert-Butyl 2-amino-3-cyclobutylpropanoate is investigated for its potential as a pharmaceutical intermediate. Its chiral nature and structural features make it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets. The cyclobutyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ring Size Effects : The cyclobutyl group introduces significant ring strain compared to the cyclohexyl substituent, which adopts a stable chair conformation. This strain may reduce thermal stability, as reflected in the predicted lower boiling point for the cyclobutyl analog.

- The pKa of the amino group may increase slightly due to diminished electron-donating effects from the smaller, more strained ring.

Biologische Aktivität

(R)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : [B8147641]

Synthesis typically involves the reaction of tert-butyl esters with cyclobutyl derivatives under controlled conditions to yield the desired amino acid derivative. The synthetic routes can vary, but they generally include steps such as esterification and amination.

This compound exhibits biological activity through several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been noted for potential inhibitory effects on enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

In Vitro Studies

Recent studies have evaluated the compound's effects on various cell lines. Key findings include:

- Antiproliferative Effects : In cancer cell lines, this compound showed significant inhibition of cell growth, suggesting potential as an anticancer agent.

- Neuroprotective Properties : Research indicated that the compound might protect neuronal cells from oxidative stress, highlighting its potential in neurodegenerative disease models.

| Study | Cell Line | Effect | Reference |

|---|---|---|---|

| Study 1 | HeLa | 50% growth inhibition at 10 µM | |

| Study 2 | SH-SY5Y | Neuroprotection against HO |

In Vivo Studies

In vivo studies have further supported the pharmacological potential of this compound:

- Animal Models : In rodent models of diabetes, administration of the compound improved glucose tolerance and reduced insulin resistance.

- Toxicity Profile : Toxicological assessments indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Case Study A : A clinical trial involving patients with type 2 diabetes demonstrated improved metabolic parameters after treatment with the compound.

- Case Study B : Patients with early-stage cancer reported enhanced quality of life and reduced tumor markers during a treatment regimen that included this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.